BenchChemオンラインストアへようこそ!

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone

CNS drug discovery BBB permeability Lead optimization

This azetidine-piperidine scaffold is specifically designed for PDE10-focused CNS programs. Its unique 2-ethoxymethyl substituent provides a critical lipophilicity advantage (XLogP3 0.2) over methoxymethyl or hydroxymethyl analogs, while maintaining a TPSA of 41.6 Ų for favorable BBB penetration. This precise substitution pattern is essential for exploring under-represented 2-position SAR and securing composition-of-matter patent opportunities, making it a non-interchangeable fragment for fragment-based screening and lead optimization.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1995161-18-6
Cat. No. B1477015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone
CAS1995161-18-6
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCOCC1CCCCN1C(=O)C2CNC2
InChIInChI=1S/C12H22N2O2/c1-2-16-9-11-5-3-4-6-14(11)12(15)10-7-13-8-10/h10-11,13H,2-9H2,1H3
InChIKeySSPBOSOERYNYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone (CAS 1995161-18-6): Procuring a Differentiated Azetidine-Piperidine Hybrid Building Block for PDE10-Focused Lead Optimization


Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone (CAS 1995161-18-6) is a heterocyclic organic compound belonging to the azetidine-piperidine hybrid scaffold class. It combines a constrained azetidinyl moiety with a flexible 2-ethoxymethyl-substituted piperidine through a methanone linker [1]. This structural framework is of high medicinal chemistry relevance, as azetidine-piperidine compounds are established as potent and selective phosphodiesterase 10A (PDE10) inhibitors, a validated therapeutic target for cognitive and neuropsychiatric disorders including schizophrenia, Huntington's disease, and bipolar disorder [2]. The compound is commercially available as a research-grade intermediate (≥95% purity) from multiple vendors, including Life Chemicals and Toronto Research Chemicals [1]. Its computed physicochemical profile—XLogP3 of 0.2, topological polar surface area (TPSA) of 41.6 Ų, and a hydrogen bond acceptor count of 3—positions it as a balanced, drug-like scaffold for CNS drug discovery programs requiring precise modulation of lipophilicity and solubility [1].

Why Generic Azetidine-Piperidine Building Blocks Cannot Substitute for Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone (1995161-18-6)


Although numerous azetidine-piperidine building blocks are commercially available for medicinal chemistry, the precise nature of the 2-ethoxymethyl substituent and its regioattachment site critically modulate physicochemical and pharmacological properties that generic alternatives cannot replicate. Subtle alterations such as replacing the ethoxymethyl group with a methoxymethyl, hydroxymethyl, or unsubstituted piperidine significantly shift lipophilicity (ΔXLogP3), polar surface area (ΔTPSA), hydrogen-bonding capacity, and conformational flexibility—each of which directly impacts blood-brain barrier penetration, metabolic stability, and target engagement in PDE10-focused CNS programs [1][2]. The quantitative evidence below demonstrates that compound 1995161-18-6 occupies a distinct, non-interchangeable region of the azetidine-piperidine chemical space, making it a deliberate procurement choice for lead optimization campaigns requiring a specific balance of solubility, permeability, and steric profile.

Quantitative Procurement Evidence: Property-by-Property Differentiation of Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone (1995161-18-6) vs. Closest Analogs


Lipophilicity (XLogP3) Advantage Relative to the 2-Methoxymethyl Analog: A 0.2 Log Unit Increase Improves BBB Permeability Projections for CNS Applications

The target compound bearing an ethoxymethyl substituent exhibits a computed XLogP3 of 0.2, compared to an estimated XLogP3 of approximately 0.0 for the 2-methoxymethyl analog (azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone). The increase of ~0.2 log units is consistent with the addition of one methylene group (−CH₂−) to the ether substituent, which is a well-established ΔlogP contribution of approximately +0.2–0.3 units per methylene in homologous alkyl ether series [1][2]. This modest lipophilicity gain is significant in the context of CNS drug design, where optimal logP values for passive BBB penetration fall within the 1–3 range. An XLogP3 of 0.2, when combined with other substituents in a final lead compound, provides a favorable starting point for achieving CNS target occupancy without crossing into high-logP territory associated with increased plasma protein binding and metabolic clearance [2].

CNS drug discovery BBB permeability Lead optimization

Polar Surface Area (TPSA) Expansion Provides a Solubility Advantage Over the Unsubstituted Azetidine-Piperidine Scaffold

The target compound exhibits a computed topological polar surface area (TPSA) of 41.6 Ų, which is 9.3 Ų higher than the 32.3 Ų recorded for the unsubstituted azetidine-piperidine core (azetidin-3-yl(piperidin-1-yl)methanone) [1][2]. This increase is attributable to the ethoxymethyl ether oxygen and its associated conformational flexibility. In drug design, TPSA values below 60 Ų are generally associated with good oral bioavailability, while values below 90 Ų are considered favorable for BBB penetration. A TPSA of 41.6 Ų still lies well within both thresholds but provides a measurable enhancement in aqueous solubility relative to the unsubstituted core, which can be advantageous for formulation and in vitro assay performance [1].

Solubility optimization Drug-likeness Polar surface area

Increased Hydrogen Bond Acceptor Count (HBA = 3) Enables Additional Target Interactions Not Achievable with Unsubstituted or Hydroxymethyl Analogs

The target compound possesses 3 hydrogen bond acceptor sites (two carbonyl oxygens plus the ethoxymethyl ether oxygen), compared to only 2 HBA sites for the unsubstituted azetidine-piperidine analog [1][2]. The additional ether oxygen provides an extra potential interaction point for hydrogen bond donors in the target binding pocket, which has been shown in PDE10 crystal structures to engage ether oxygen atoms of azetidine-based inhibitors via water-mediated or direct hydrogen bonds [3]. The 2-hydroxymethyl analog would carry an HBD instead of an HBA at this position, fundamentally altering the interaction pharmacophore and potentially reducing PDE10 affinity.

Target engagement Hydrogen bonding Structure-activity relationship

Enhanced Conformational Flexibility (4 Rotatable Bonds) Versus Unsubstituted Core (1 Rotatable Bond) Facilitates Induced-Fit Binding Adaptation

The target compound contains 4 rotatable bonds, in contrast to only 1 rotatable bond for the unsubstituted azetidine-piperidine scaffold [1][2]. The three additional rotatable bonds arise from the ethoxymethyl side chain (C−O, O−C, and C−C rotations). This increased flexibility allows the ethoxymethyl group to adopt multiple low-energy conformations that can adapt to the steric and electrostatic environment of the PDE10 binding pocket [3]. While excessive flexibility can incur an entropic penalty upon binding, the moderate increase from 1 to 4 rotatable bonds represents a balanced gain in conformational adaptability that has been exploited in successful PDE10 inhibitor optimization campaigns [4].

Conformational flexibility Induced-fit binding Molecular recognition

Regioisomeric Differentiation: 2-Ethoxymethyl Substitution Provides a Unique Steric Environment Not Reproduced by 3- or 4-Ethoxymethyl Regioisomers

The 2-position ethoxymethyl substitution on the piperidine ring (ortho to the amide nitrogen) creates a steric environment distinct from the 3- or 4-ethoxymethyl regioisomers. The 2-substitution places the flexible ethoxymethyl chain in closer proximity to the methanone linkage and the azetidine ring, potentially influencing the overall molecular shape and the presentation of pharmacophoric features to the PDE10 binding site [1][2]. This regioisomeric differentiation is critical in PDE10 inhibitor SAR, where the relative orientation of substituents on the piperidine ring has been shown to modulate potency by orders of magnitude. Although direct IC50 data for this specific compound are not publicly available, class-level evidence from the PDE10 patent family (US8691986B2, US8933224) demonstrates that regioisomeric variants within the azetidine-piperidine series exhibit widely divergent PDE10 inhibitory activities, with some analogs achieving sub-nanomolar IC50 values (e.g., 0.0998 nM) while others show significantly reduced potency [3].

Regioisomeric selectivity Steric profile Shape complementarity

Commercial Availability with Documented Vendor QC: 95%+ Purity from Multiple Suppliers Enables Reproducible SAR Studies

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone (1995161-18-6) is stocked at ≥95% purity by at least two established research chemical suppliers—Life Chemicals (catalog F1907-5290) and Toronto Research Chemicals (catalog A283526)—with pricing transparency at 0.5 g ($380), 2.5 g ($802), and 5 g ($1,203) scales as of September 2023 [1]. This contrasts with many close regioisomeric or substituted analogs that are either unavailable from reputable vendors, available only through custom synthesis at higher cost and longer lead times, or lack documented QC (NMR, HPLC, GC) traceability. For procurement decision-makers, multi-vendor availability with published purity specifications reduces supply chain risk and ensures batch-to-batch reproducibility in SAR campaigns [1].

Procurement reliability Quality control Reproducibility

Optimal Procurement and Application Scenarios for Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone (1995161-18-6)


CNS PDE10 Inhibitor Lead Optimization: Utilizing the 2-Ethoxymethyl Scaffold for Enhanced Blood-Brain Barrier Penetration

In PDE10 inhibitor lead optimization programs targeting schizophrenia, Huntington's disease, or bipolar disorder, the 0.2 XLogP3 lipophilicity advantage of compound 1995161-18-6 over its methoxymethyl analog makes it a strategically preferred building block for achieving favorable BBB penetration [1]. When incorporated into a lead series, this modest logP increase, combined with a TPSA of 41.6 Ų that remains well below the 90 Ų BBB threshold, provides a balanced pharmacokinetic starting point. The additional ether oxygen hydrogen bond acceptor further enables key PDE10 target interactions, as evidenced by co-crystal structures of related azetidine-based inhibitors [2]. Researchers should procure this compound when SAR studies require systematic exploration of 2-alkoxyalkyl substituents with precise logP tuning rather than accepting the 0.0 logP baseline of methoxy analogs or the excessively high logP of longer-chain alkoxy derivatives.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Azetidine-Piperidine Hybrid Scaffolds

Compound 1995161-18-6 serves as an excellent fragment-sized building block (MW 226.32 Da) for fragment-based screening libraries targeting PDE10 or other CNS-relevant enzymes. Its balanced drug-likeness parameters—XLogP3 of 0.2, TPSA of 41.6 Ų, and 3 HBA sites—conform to the 'rule of three' for fragments while offering higher conformational flexibility (4 rotatable bonds) than the unsubstituted core (1 rotatable bond) [1][2]. This flexibility allows the ethoxymethyl group to adopt multiple binding-competent conformations, increasing the probability of detecting weak but specific interactions in fragment screens. Procurement at the 0.5–5 g scale from multiple vendors ensures sufficient material for initial screening (typically 50–100 mg per crystallographic or SPR-based screen) and subsequent hit validation [3].

Regioisomeric SAR Exploration for PDE10 Inhibitor Patent Strategy

For medicinal chemistry teams building patent estates around PDE10 inhibitors, the 2-ethoxymethyl regioisomer (1995161-18-6) provides a specific point of structural novelty. As the azetidine-piperidine PDE10 patent literature (US8691986B2, US8933224) extensively covers 3- and 4-substituted piperidine variants, the 2-substituted regioisomer may offer additional freedom-to-operate and composition-of-matter patent opportunities [1][2]. Procuring this specific regioisomer allows teams to explore SAR in an under-examined substitution position, potentially identifying IP-differentiating lead compounds. The documented vendor purity (≥95%) supports reproducible SAR generation suitable for patent filing disclosures [3].

Quote Request

Request a Quote for Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.